![molecular formula C16H17N5O3S B10981521 ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10981521.png)
ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising a pyrazole ring, a pyrrole ring, and a thiazole ring, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Thiazole Ring: The thiazole ring is formed by the condensation of α-haloketones with thiourea under basic conditions.
Coupling Reactions: The individual rings are then coupled together using appropriate coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate features a complex structure that combines a thiazole ring with pyrazole and pyrrole moieties. The presence of these heterocycles is crucial for its biological activity, as they often participate in interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiazole and pyrazole structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) .
Case Study: Antitumor Efficacy
A study evaluating thiazole-pyrazole hybrids demonstrated significant cytotoxicity against cancer cells, with some compounds exhibiting lower IC50 values than established chemotherapeutics like 5-fluorouracil . The structure–activity relationship (SAR) analysis suggested that specific substitutions on the thiazole and pyrazole rings enhance anticancer activity.
Anticonvulsant Properties
Compounds with similar structural motifs have been investigated for anticonvulsant activity. For example, thiazole-integrated analogues have been synthesized and tested for their ability to prevent seizures in animal models .
Case Study: Seizure Protection
Research indicated that certain thiazole derivatives provided significant protection against seizures induced by pentylenetetrazol (PTZ) in rodents. The most active compounds were identified through SAR studies, emphasizing the importance of electron-withdrawing groups in enhancing efficacy .
Antimicrobial Activity
Thiazoles are known for their antimicrobial properties, and derivatives of this compound have been tested against various bacterial strains.
Case Study: Antibacterial Screening
In vitro studies showed that certain thiazole-containing compounds displayed potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and leading to various biological effects. It also interacts with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
- Mthis compound
- Propyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Uniqueness
This compound is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Biological Activity
Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including key research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has a complex structure comprising a thiazole ring, a pyrazole moiety, and an ethyl acetate group. Its molecular formula is C14H16N4O2S with a molecular weight of approximately 304.37 g/mol.
Biological Activities
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines
A study assessed the compound's cytotoxic effects on MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines. The results showed an IC50 value of 12.50 µM against MCF7 cells, indicating moderate potency in inhibiting cell growth . -
Mechanism of Action
The compound appears to induce apoptosis in cancer cells through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This mechanism was observed in studies where CDK inhibitors led to reduced levels of anti-apoptotic proteins such as Mcl-1 . -
Comparative Studies
In comparative studies with other pyrazole derivatives, this compound exhibited superior activity against certain cancer types compared to traditional chemotherapeutics like doxorubicin .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C16H17N5O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H17N5O3S/c1-3-24-13(22)8-11-10-25-16(18-11)19-14(23)12-9-17-20(2)15(12)21-6-4-5-7-21/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,23) |
InChI Key |
KEDKNGNRAAXERA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N(N=C2)C)N3C=CC=C3 |
Origin of Product |
United States |
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